molecular formula C14H15NO B13604010 2-Naphthyl 3-pyrrolidinyl ether

2-Naphthyl 3-pyrrolidinyl ether

Cat. No.: B13604010
M. Wt: 213.27 g/mol
InChI Key: NHCDFQLVPQHUKV-UHFFFAOYSA-N
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Description

2-Naphthyl 3-pyrrolidinyl ether is an organic compound characterized by the presence of a naphthalene ring and a pyrrolidine ring connected through an ether linkage. This compound is known for its role as a nucleophile in organic synthesis, enabling it to engage with electrophiles like carbonyl compounds, leading to the creation of new chemical bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthyl 3-pyrrolidinyl ether typically involves the reaction of 2-naphthol with pyrrolidine under basic conditions. A common method includes dissolving 2-naphthol and pyrrolidine in ethanol, followed by the addition of a base such as sodium hydroxide. The mixture is then refluxed until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale adaptation of the laboratory synthesis methods, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Naphthyl 3-pyrrolidinyl ether undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Tetrahydronaphthalene derivatives

    Substitution: Various substituted naphthyl derivatives

Mechanism of Action

The mechanism of action of 2-Naphthyl 3-pyrrolidinyl ether involves its role as a nucleophile. It engages with electrophiles, such as carbonyl compounds, to form new chemical bonds. This interaction is facilitated by the electron-rich nature of the naphthalene ring and the basicity of the pyrrolidine ring . The compound’s ability to form stable intermediates makes it valuable in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a naphthalene ring and a pyrrolidine ring, which provides distinct reactivity and stability. This makes it particularly useful in organic synthesis for forming new chemical bonds and creating complex molecules.

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

3-naphthalen-2-yloxypyrrolidine

InChI

InChI=1S/C14H15NO/c1-2-4-12-9-13(6-5-11(12)3-1)16-14-7-8-15-10-14/h1-6,9,14-15H,7-8,10H2

InChI Key

NHCDFQLVPQHUKV-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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